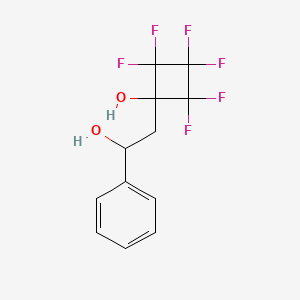

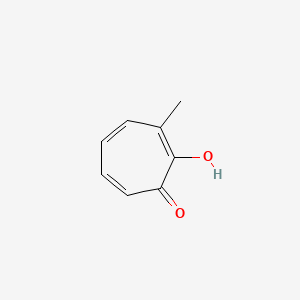

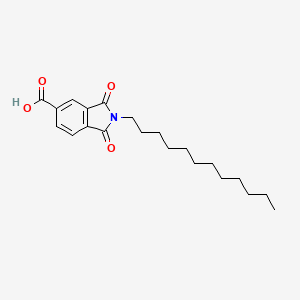

![molecular formula C8H10O3 B3044849 7-氧杂螺[3.5]壬烷-6,8-二酮 CAS No. 1005-94-3](/img/structure/B3044849.png)

7-氧杂螺[3.5]壬烷-6,8-二酮

描述

7-Oxaspiro[3.5]nonane-6,8-dione, also known as 7-OSN, is a spiro-bridged lactone compound. The molecular formula of 7-OSN is C8H10O3, and its molecular weight is 154.16 .

Synthesis Analysis

The synthesis of 7-oxaspiro[3.5]nonane-6,8-dione involves the reaction of a bis-acid compound dissolved in Ac2O and refluxed for 16 hours. The reaction mixture is then rotary evaporated, and the crude is purified by silica gel chromatography to afford the compound . Another approach includes the reaction of dihydroxyacetone with maleic anhydride, aldol condensation of 4-hydroxy-4-methyl-2-pentanone with dihydroxyacetone, and the oxidation of spiro-bislactones derived from 2,3-dihydro-1H-indole-2,3-diones.Molecular Structure Analysis

The molecular structure of 7-OSN consists of a cyclic core composed of an eight-membered carbocycle and a seven-membered heterocycle, which are bridged together through a spiro linkage.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-OSN include the reaction of a bis-acid compound with Ac2O under reflux conditions, followed by rotary evaporation and purification by silica gel chromatography . Another method involves the reaction of dihydroxyacetone with maleic anhydride, aldol condensation of 4-hydroxy-4-methyl-2-pentanone with dihydroxyacetone, and the oxidation of spiro-bislactones derived from 2,3-dihydro-1H-indole-2,3-diones.Physical And Chemical Properties Analysis

7-OSN is a white solid at room temperature and has a melting point of 132°C. It is sparingly soluble in water, but it is soluble in many organic solvents such as acetone, ethanol, and chloroform.科学研究应用

- 7-Oxaspiro[3.5]nonane-6,8-dione can be employed in cell analysis techniques due to its unique structural features. Researchers use it as a probe or marker to study cellular processes, such as cell division, apoptosis, and differentiation. Its spirocyclic nature makes it an interesting candidate for fluorescence-based assays and imaging studies within living cells .

- The compound’s stability and low toxicity profile make it suitable for cell and gene therapy applications. Scientists explore its potential as a carrier for therapeutic genes or small interfering RNA (siRNA). By incorporating 7-Oxaspiro[3.5]nonane-6,8-dione into delivery systems, they aim to enhance targeted gene expression and minimize off-target effects .

- Researchers utilize 7-Oxaspiro[3.5]nonane-6,8-dione as a building block in synthetic chemistry. Its spirocyclic scaffold provides a versatile platform for constructing more complex molecules. Medicinal chemists explore its derivatives for drug discovery, focusing on potential antiviral, antibacterial, or anticancer agents. The compound’s unique three-dimensional arrangement influences its interactions with biological targets .

- A related compound, 2-oxa-7-azaspiro[3.5]nonane, serves as a precursor for synthesizing spirocyclic ring-fused benzimidazoles. These heterocyclic compounds exhibit diverse biological activities. Researchers investigate their potential as antiparasitic, antiviral, or antitumor agents. The expanded spirocyclic oxetane successfully gives rise to the [1,2-a] ring-fused benzimidazole, opening up new avenues for drug development .

- The spirocyclic motif of 7-Oxaspiro[3.5]nonane-6,8-dione contributes to its rigidity and stability. Scientists explore its incorporation into polymer backbones to enhance material properties. Potential applications include high-performance coatings, drug delivery carriers, and optoelectronic devices. The compound’s unique geometry influences polymer behavior and mechanical properties .

- Organic chemists use 7-Oxaspiro[3.5]nonane-6,8-dione as a synthetic intermediate for accessing complex natural products. Its spirocyclic framework mimics certain structural motifs found in bioactive compounds. By strategically modifying its functional groups, researchers can create analogs of natural products with improved pharmacological properties .

Cell Analysis Methods

Cell and Gene Therapy Solutions

Synthetic Chemistry and Medicinal Chemistry

Spirocyclic Ring-Fused Benzimidazoles

Materials Science and Polymer Chemistry

Natural Product Synthesis

安全和危害

属性

IUPAC Name |

7-oxaspiro[3.5]nonane-6,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-4-8(2-1-3-8)5-7(10)11-6/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOIZQICNFHCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)OC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701464 | |

| Record name | 7-Oxaspiro[3.5]nonane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005-94-3 | |

| Record name | 7-Oxaspiro[3.5]nonane-6,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxaspiro[3.5]nonane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

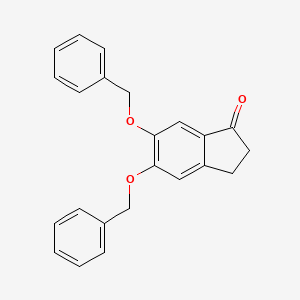

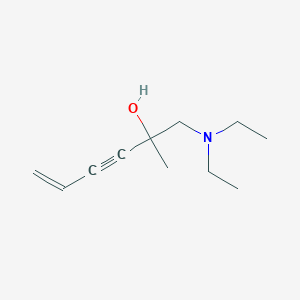

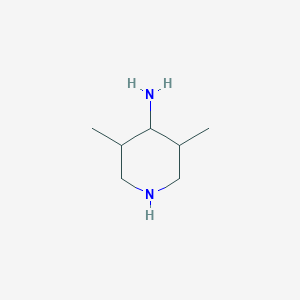

![Bis(3-methylbutyl) [2-(dibutylamino)-2-oxoethyl]phosphonate](/img/structure/B3044774.png)

![N-[Phenyl(trimethylsilyl)methyl]acetamide](/img/structure/B3044779.png)